

WZ4141: A Comparative Guide to Its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

WZ4141 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its development marked a significant advancement in overcoming acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), particularly resistance mediated by the T790M "gatekeeper" mutation. This guide provides a comprehensive analysis of the selectivity profile of **WZ4141** against a broad panel of kinases, supported by experimental data and detailed methodologies.

Selectivity Profile of WZ4141 (WZ4002)

The selectivity of **WZ4141** (also known as WZ4002) was extensively characterized by Zhou et al. in their seminal 2009 publication in Nature, titled "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." The study employed a kinase screen to evaluate the inhibitor's activity against a large panel of kinases. Kinases that exhibited greater than 95% inhibition at a concentration of 10 μ M were subsequently selected for the determination of their dissociation constants (Kd). This two-step process allowed for the identification of both primary targets and potential off-targets with high affinity.

The results from this comprehensive screening revealed that **WZ4141** is a highly selective inhibitor of EGFR, particularly the mutant forms. In addition to its potent activity against EGFR, **WZ4141** demonstrated inhibitory activity against a small number of other kinases, primarily those possessing a cysteine residue in a homologous position to Cys797 in EGFR, which is the site of covalent modification by the inhibitor.



The following table summarizes the dissociation constants (Kd) for the kinases most potently inhibited by **WZ4141**, as determined in the aforementioned study.

Kinase	Dissociation Constant (Kd) in nM
EGFR (L858R/T790M)	2
EGFR (delE746_A750/T790M)	6
EGFR (L858R)	8
EGFR (delE746_A750)	2
EGFR (WT)	32
BLK	18
BMX	33
ВТК	46
ITK	160
TEC	200
TXK	260
JAK3	170
ERBB2 (HER2)	32
ERBB4 (HER4)	41

Data sourced from Zhou W, et al. Nature. 2009;462(7276):1070-1074. Supplementary Table S3.

Experimental Protocols

Kinase Selectivity Screening (KINOMEscan™)

The kinase selectivity profiling of **WZ4141** was performed using the KINOMEscan[™] platform (formerly Ambit Biosciences). This competition binding assay quantitatively measures the ability

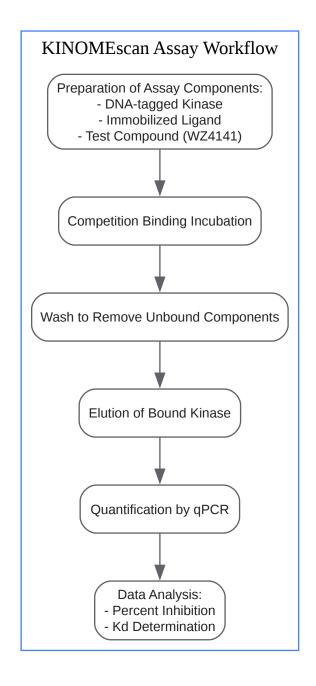


of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Experimental Workflow:

- Assay Components: The assay consists of three main components:
 - DNA-tagged kinases.
 - An immobilized ligand that binds to the active site of the kinases.
 - The test compound (WZ4141).
- Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand in
 the presence of the test compound. If the test compound binds to the kinase's active site, it
 will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the
 solid support.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
- Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). For compounds showing significant inhibition (e.g., >95% at 10 µM for WZ4141), dissociation constants (Kd) are determined by running the assay with a range of compound concentrations.





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KINOMEscan Experimental Workflow.

Signaling Pathway Inhibition

WZ4141 exerts its therapeutic effect by inhibiting the signaling cascade downstream of the Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the



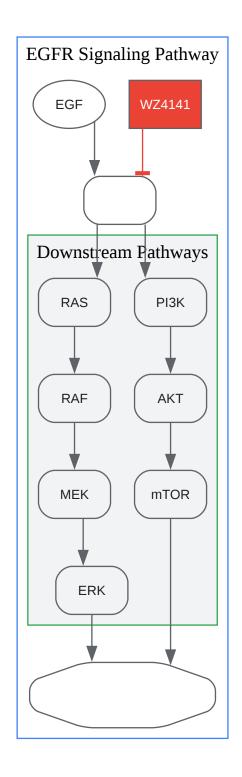




activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell growth.

WZ4141, by irreversibly binding to the ATP-binding site of the EGFR kinase domain, blocks its autophosphorylation and subsequent activation of these downstream pathways. Its selectivity for mutant EGFR, including the T790M resistance mutation, allows for the targeted inhibition of cancer cells while sparing normal cells that express wild-type EGFR, thereby reducing the toxicity commonly associated with non-selective EGFR inhibitors.





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EGFR Signaling Pathway Inhibition by WZ4141.

Conclusion







WZ4141 (WZ4002) is a highly selective inhibitor of mutant EGFR, demonstrating significant potency against clinically relevant mutations, including the T790M resistance mutation, while exhibiting substantially less activity against wild-type EGFR. Its selectivity profile, characterized by potent inhibition of a narrow range of kinases, underscores its targeted mechanism of action. This high degree of selectivity is a key attribute that contributes to its improved therapeutic index compared to earlier generation EGFR inhibitors. The data presented in this guide provides a valuable resource for researchers engaged in the study of EGFR-driven cancers and the development of next-generation targeted therapies.

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